4-(Adamantan-2-yl)piperidine hydrochloride

Beschreibung

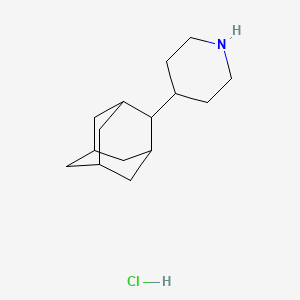

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C15H26ClN |

|---|---|

Molekulargewicht |

255.82 g/mol |

IUPAC-Name |

4-(2-adamantyl)piperidine;hydrochloride |

InChI |

InChI=1S/C15H25N.ClH/c1-3-16-4-2-12(1)15-13-6-10-5-11(8-13)9-14(15)7-10;/h10-16H,1-9H2;1H |

InChI-Schlüssel |

HIWILRWOPXUFGO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1C2C3CC4CC(C3)CC2C4.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Adamantan 2 Yl Piperidine Hydrochloride and Its Analogues

Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic approach to 4-(adamantan-2-yl)piperidine hydrochloride breaks down the target molecule into simpler, more readily available starting materials. This analysis reveals the key disconnections at the C4-position of the piperidine (B6355638) ring and the C-N bonds within the heterocyclic system.

The primary building blocks for the synthesis of 4-(adamantan-2-yl)piperidine and its analogues are derivatives of adamantane (B196018) and piperidine. Commercially available or synthetically accessible adamantane derivatives, such as adamantanone or 2-adamantylamine, serve as the source of the bulky adamantyl moiety. The piperidine ring is often constructed from acyclic precursors or pre-formed piperidone derivatives. youtube.com

Table 1: Key Building Blocks

| Adamantane Precursor | Piperidine Precursor |

| Adamantan-2-one | 4-Piperidone |

| 2-Bromoadamantane | Pyridine |

| Adamantane-2-carboxaldehyde | Glutarimide |

The selection of specific starting materials is dictated by the chosen synthetic strategy and the desired substitution pattern on both the adamantane and piperidine rings.

Adamantyl Precursors: The synthesis of functionalized adamantane precursors often begins with adamantane itself or adamantan-1-ol. Oxidation of adamantane can yield adamantanone, a key intermediate. nih.gov Halogenation, particularly bromination, at the 2-position provides a handle for further functionalization, such as the introduction of amino or carbonyl groups. nih.gov

Piperidine Precursors: The synthesis of the piperidine moiety can be achieved through various methods. Catalytic hydrogenation of corresponding pyridine derivatives is a common and efficient approach. dtic.mil Alternatively, the Dieckmann condensation of diesters followed by hydrolysis and decarboxylation can afford substituted 4-piperidones. youtube.comdtic.mil Acyclic precursors, such as 5-aminoalkanols, can also undergo intramolecular cyclization to form the piperidine ring. dtic.mil

Targeted Synthesis Approaches for the 4-(Adamantan-2-yl)piperidine Skeleton

Several targeted synthetic strategies have been developed to construct the 4-(adamantan-2-yl)piperidine framework, each with its own advantages and limitations.

The addition of an adamantyl Grignard reagent to a suitable piperidine precursor is a direct method for forming the crucial C-C bond. For instance, the reaction of 2-adamantylmagnesium bromide with 4-piperidone or a protected derivative can yield the corresponding tertiary alcohol. Subsequent dehydration and reduction would lead to the desired 4-(adamantan-2-yl)piperidine skeleton. The regioselectivity of the Grignard addition to N-acylpyridinium salts has also been explored to synthesize substituted piperidines. beilstein-journals.org

Table 2: Grignard Reaction Example

| Adamantyl Reagent | Piperidine Substrate | Intermediate Product |

| 2-Adamantylmagnesium bromide | N-Benzyl-4-piperidone | 1-Benzyl-4-(adamantan-2-yl)piperidin-4-ol |

Reductive amination is a powerful and widely used method for the synthesis of substituted piperidines. tandfonline.comresearchgate.net This strategy can be applied in several ways to construct the 4-(adamantan-2-yl)piperidine framework. One approach involves the reaction of adamantan-2-one with a pre-formed 4-aminopiperidine derivative in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Alternatively, a more convergent approach involves the reductive amination of a suitable keto-amine precursor that already contains both the adamantyl and proto-piperidine fragments. For example, the reaction of an amino ketone containing the adamantyl group with a source of ammonia or a primary amine, followed by reduction, can lead to the formation of the piperidine ring. researchgate.net A rhodium-catalyzed transfer hydrogenation of pyridinium salts has been described as a method to access N-(hetero)aryl piperidines through a reductive transamination process. acs.org

Intramolecular cyclization represents another key strategy for the synthesis of the piperidine ring in adamantyl-substituted compounds. nih.gov These methods typically involve the formation of a C-N or C-C bond within an acyclic precursor containing both the adamantyl group and the necessary functionality for ring closure.

For instance, an intramolecular Heck reaction of an appropriately substituted N-alkenyl-2-adamantyl amine could be envisioned to form the piperidine ring. Another approach could involve the cyclization of an amino-aldehyde or amino-ketone where the adamantyl group is already appended to the carbon chain. nih.gov Metal-catalyzed cyclizations, such as those employing gold or copper catalysts, have been shown to be effective for the synthesis of substituted piperidines from non-activated alkenes. nih.govnih.gov

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of specific stereoisomers of 4-(adamantan-2-yl)piperidine is of significant interest due to the presence of multiple chiral centers: the C4 position of the piperidine ring and the C2 position of the adamantane cage. Achieving control over the stereochemistry is crucial for pharmacological studies, as different enantiomers and diastereomers often exhibit distinct biological activities. Several strategies can be employed for the stereoselective and enantioselective synthesis of such complex piperidine derivatives.

Kinetic Resolution: One effective method for separating enantiomers from a racemic mixture is kinetic resolution. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For instance, the catalytic kinetic resolution of disubstituted piperidines has been successfully achieved through enantioselective acylation using a combination of achiral N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids. nih.gov This approach could be applied to a racemic mixture of 4-(adamantan-2-yl)piperidine, where one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted, enantioenriched piperidine. nih.govnih.gov Detailed experimental and computational studies on similar systems have revealed that the selectivity often depends on conformational effects, with a strong preference for the acylation of conformers where the α-substituent occupies an axial position. nih.govnih.gov

Chiral Auxiliaries: A widely used strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgsigmaaldrich.comresearchgate.net This auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the desired enantiopure product. wikipedia.org For the synthesis of adamantyl-piperidines, a chiral auxiliary could be attached to a precursor molecule. For example, in the synthesis of other complex chiral amines, enantiopure auxiliaries like (R)-(−)-2-phenylglycinol have been used in asymmetric Strecker reactions with adamantane-derived aldehydes to produce homochiral aminonitrile derivatives with excellent enantioselectivity. nih.gov This principle could be adapted to construct the chiral piperidine ring or to resolve a chiral adamantane precursor.

| Chiral Auxiliary Type | Example(s) | Typical Application |

| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylations, aldol reactions researchgate.net |

| Camphorsultam | Oppolzer's Sultam | Asymmetric Diels-Alder, alkylations wikipedia.org |

| Chiral Amines | (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Asymmetric alkylation of ketones/aldehydes |

| Amino Alcohols | (R)-(−)-2-phenylglycinol | Asymmetric Strecker reactions nih.gov |

Asymmetric Catalysis: The direct formation of a chiral center using a chiral catalyst is a highly efficient method. For the synthesis of chiral piperidines, various asymmetric catalytic methods have been developed. These include copper-catalyzed enantioselective cyclizative aminoboration of hydroxylamine esters, which yields 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov While direct application to the 4-(adamantan-2-yl)piperidine scaffold has not been extensively reported, these advanced catalytic systems demonstrate the potential for creating specific stereoisomers of highly substituted piperidines through carefully designed synthetic routes. nih.gov

Derivatization and Functionalization Strategies

The 4-(adamantan-2-yl)piperidine scaffold serves as a versatile platform for further chemical modification. Derivatization can be targeted at the piperidine nitrogen, which acts as a nucleophilic secondary amine, or at the robust adamantane cage.

The secondary amine of the piperidine ring is the most reactive site for functionalization. Standard N-alkylation and N-acylation reactions can be readily performed to introduce a wide variety of substituents.

N-Alkylation: This reaction involves the treatment of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) or other alkylating agents, typically in the presence of a non-nucleophilic base like potassium carbonate or triethylamine to scavenge the acid byproduct. A study on the closely related 2-(2-adamantyl)piperidine demonstrated that N-alkylation with various alkyl groups (methyl, ethyl, propyl) proceeds effectively. nih.gov However, it was noted that this modification can have a profound impact on the molecule's conformational properties and biological activity. nih.gov

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage, which can be used to introduce diverse functional groups or to serve as a protecting group. For example, functionalization of piperidines with an N-Boc (tert-butoxycarbonyl) or N-Bs (brosyl) group is common in synthetic strategies to control reactivity and site-selectivity in subsequent reactions. nih.gov

| Reaction | Reagent(s) | Product |

| N-Methylation | Iodomethane (CH₃I), K₂CO₃ | 4-(Adamantan-2-yl)-1-methylpiperidine |

| N-Ethylation | Iodoethane (C₂H₅I), K₂CO₃ | 4-(Adamantan-2-yl)-1-ethylpiperidine |

| N-Propylation | 1-Iodopropane (C₃H₇I), K₂CO₃ | 1-Propyl-4-(adamantan-2-yl)piperidine |

| N-Acetylation | Acetyl chloride, Et₃N | 1-Acetyl-4-(adamantan-2-yl)piperidine |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl 4-(adamantan-2-yl)piperidine-1-carboxylate |

Direct functionalization of the adamantane cage in a pre-formed 4-(adamantan-2-yl)piperidine molecule is challenging due to the chemical inertness of the C-H bonds. mdpi.com Reactions on adamantane typically favor the tertiary (bridgehead) positions. nih.gov Therefore, the more common approach is to utilize a pre-functionalized adamantane starting material to construct the desired piperidine derivative.

Adamantan-2-one is a key precursor for introducing functionality at the C2 position. wikipedia.org For example, synthesis of 1,2-disubstituted adamantane derivatives can be achieved by building the cage from bicyclic precursors or through ring expansion/contraction reactions, allowing for the incorporation of various functional groups at the C2 position before its coupling to the piperidine ring. mdpi.comdntb.gov.ua This "ground-up" approach offers a strategic advantage for creating analogues with modifications on the adamantane cage.

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. beilstein-journals.org This strategy is highly effective for creating libraries of structurally diverse compounds for screening. researchgate.net

While a specific MCR for 4-(adamantan-2-yl)piperidine is not prominently documented, the principles can be readily applied. For instance, an adamantane-containing aldehyde or amine could serve as one of the components in a well-established MCR for piperidine synthesis, such as the Hantzsch dihydropyridine synthesis or other domino reactions. beilstein-journals.orgnih.gov A notable example of incorporating an adamantane moiety via an MCR is the synthesis of an intermediate for the drug Saxagliptin, which utilizes an asymmetric Strecker reaction involving an adamantane-derived aldehyde. nih.gov This highlights the feasibility of using adamantane building blocks in MCRs to generate highly functionalized and diverse scaffolds.

Click chemistry refers to a set of biocompatible, highly efficient, and specific reactions, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. wikipedia.orgnih.gov This reaction forms a stable triazole ring, which serves as a linker to conjugate a molecule of interest to another substrate, such as a biomolecule, polymer, or fluorescent tag. nih.gov

The 4-(adamantan-2-yl)piperidine scaffold can be readily adapted for click chemistry applications. The piperidine nitrogen can be functionalized with a linker containing either a terminal alkyne or an azide group. For example, N-alkylation with propargyl bromide would introduce an alkyne handle, while reaction with an azido-functionalized alkyl halide would introduce an azide. This "clickable" adamantyl-piperidine derivative can then be conjugated to a complementary-functionalized molecule. This strategy has been noted for linking adamantyl co-pharmacophores to other molecular entities to fine-tune their biological activity. nih.gov

Reaction Mechanism Elucidation in Key Synthetic Steps

Understanding the mechanisms of key synthetic transformations is essential for optimizing reaction conditions and predicting stereochemical outcomes. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating these mechanisms at a molecular level. nih.govmdpi.com

Conformational Analysis: The biological activity and reactivity of adamantyl-piperidines are heavily influenced by their three-dimensional structure. A combined approach using NMR spectroscopy and molecular modeling was employed to study the conformational properties of 2-(2-adamantyl)piperidines. nih.gov The study revealed significant conformational differences between the parent N-H compound and its N-alkylated derivatives, which was proposed as the reason for the observed dramatic reduction in biological activity upon N-alkylation. nih.gov

Transition State Modeling: DFT calculations are particularly powerful for modeling transition states to understand selectivity. In the kinetic resolution of disubstituted piperidines via enantioselective acylation, DFT studies supported a concerted 7-membered transition state model. nih.govnih.gov These calculations revealed a strong energetic preference for the acylation of conformers where the substituent on the carbon adjacent to the nitrogen is in an axial position, thus explaining the observed high selectivity of the reaction. nih.gov

Reaction Pathway Investigation: Computational studies have also been used to investigate the hydroarylation of adamantyl-containing tetrahydropyridines. DFT calculations were performed to determine the thermodynamic stability of the different conformers of the resulting 1-(adamantan-1-yl)phenylpiperidine products, providing insight into the spatial orientation of the phenyl substituent. researchgate.net Such studies help rationalize product distributions and guide the synthesis of specific isomers.

Advanced Structural Elucidation and Conformational Analysis in Research

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For adamantane-piperidine derivatives, this technique provides unequivocal evidence of the preferred conformations of both the adamantane (B196018) and piperidine (B6355638) moieties and reveals the nature of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

While the specific crystal structure of 4-(Adamantan-2-yl)piperidine hydrochloride is not widely available in the literature, extensive crystallographic studies on closely related adamantane-piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation in the solid state. acs.orgnih.gov In this conformation, the bulky adamantane substituent would preferentially occupy an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. The adamantyl group itself is inherently rigid and maintains its characteristic cage-like, strain-free structure. acs.org

Table 1: Illustrative Crystallographic Data for a Related Adamantane-Piperidine Derivative This table presents typical data from a published crystal structure of an analogous compound, N-(adamantan-1-yl)-piperidine-1-carbothioamide, to illustrate the expected parameters. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.4855(4) |

| b (Å) | 20.1110(12) |

| c (Å) | 11.2575(7) |

| β (°) ** | 92.014(2) |

| Volume (ų) ** | 1467.41(16) |

| Z | 4 |

| Key Conformation | Piperidine ring in chair conformation |

| Key Interaction | Intermolecular hydrogen bonding |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules in solution. For this compound, NMR studies can confirm the connectivity of atoms and provide deep insights into the conformational equilibrium of the piperidine ring.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the chemical environment of each nucleus. In 4-(Adamantan-2-yl)piperidine, the signals for the adamantane and piperidine protons would appear in distinct regions of the ¹H NMR spectrum. The bulky adamantane cage would exert a significant influence on the chemical shifts of the piperidine protons, particularly the geminal protons at the C4 position.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are essential for unambiguous assignment of all proton and carbon signals.

COSY spectra would reveal the spin-spin coupling networks, allowing for the tracing of proton connectivity within the piperidine ring and the adamantane cage.

HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded protons and carbons, enabling the definitive assignment of the ¹³C NMR spectrum.

Based on studies of analogous compounds like 2-(2-adamantyl)-1-methylpiperidine, the chemical shifts can be predicted. acs.org The piperidine protons would show complex splitting patterns due to axial-axial and axial-equatorial couplings, which are indicative of the chair conformation in solution.

Table 2: Predicted ¹H NMR Chemical Shifts for the 4-(Adamantan-2-yl)piperidine Moiety (Based on data from analogous structures) acs.orgchemicalbook.com

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine H2/H6 (axial) | ~2.5 - 2.7 | Triplet of doublets |

| Piperidine H2/H6 (equatorial) | ~3.0 - 3.2 | Doublet of doublets |

| Piperidine H3/H5 (axial) | ~1.3 - 1.5 | Multiplet |

| Piperidine H3/H5 (equatorial) | ~1.7 - 1.9 | Multiplet |

| Piperidine H4 (axial) | ~1.5 - 1.7 | Multiplet |

| Adamantane Protons | ~1.6 - 2.1 | Complex Multiplets |

Table 3: Predicted ¹³C NMR Chemical Shifts for the 4-(Adamantan-2-yl)piperidine Moiety (Based on data from analogous structures) acs.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Piperidine C2/C6 | ~45 - 47 |

| Piperidine C3/C5 | ~30 - 32 |

| Piperidine C4 | ~35 - 38 |

| Adamantane C2' | ~40 - 42 |

| Adamantane (other) | ~28 - 39 |

The piperidine ring is not static and undergoes rapid conformational exchange between two chair forms via a process known as ring inversion. Dynamic NMR (DNMR) is used to study such processes. By recording NMR spectra at different temperatures, it is possible to slow down the rate of this exchange.

At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion decreases. At a certain point, known as the coalescence temperature (Tc), the separate signals for the axial and equatorial environments begin to broaden and merge. copernicus.orgnih.gov Below this temperature, at the slow-exchange limit, distinct signals for each conformer can be observed.

Studies on closely related 2-(2-adamantyl)-N-methylpiperidine have shown that in addition to piperidine ring inversion, rotation of the adamantyl group around the C-C bond connecting it to the piperidine ring is another dynamic process that can be observed. acs.org The energy barrier for adamantyl group rotation in this analogue was calculated to be approximately 7.6 kcal/mol, a value accessible by DNMR experiments. acs.org For 4-(Adamantan-2-yl)piperidine, a similar dynamic behavior would be expected, and DNMR could be used to quantify the energy barriers (ΔG‡) for these conformational exchanges, providing crucial data on the molecule's flexibility. acs.org

Mass Spectrometry for Molecular Weight and Fragment Analysis in Research

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis.

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely showing a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the unambiguous confirmation of its elemental formula (C₁₅H₂₆N).

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For 4-(Adamantan-2-yl)piperidine, the fragmentation is expected to be directed by the stable adamantyl and piperidine moieties. nih.gov Plausible fragmentation pathways include:

Cleavage of the C-C bond between the adamantane and piperidine rings. This would lead to the formation of a very stable adamantyl cation (C₁₀H₁₅⁺) at m/z 135, which is a characteristic fragment for adamantane-containing compounds.

Fragmentation of the piperidine ring . This can occur via several pathways, often involving the loss of small neutral molecules like ethylene (B1197577) or propylene (B89431) through retro-Diels-Alder-type reactions or other ring-opening mechanisms. caymanchem.com

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-(Adamantan-2-yl)piperidine

| m/z Value | Proposed Fragment Ion | Formula |

| 219 | [M]⁺ (Molecular Ion of Free Base) | [C₁₅H₂₅N]⁺ |

| 218 | [M-H]⁺ | [C₁₅H₂₄N]⁺ |

| 135 | Adamantyl cation | [C₁₀H₁₅]⁺ |

| 84 | Piperidine ring fragment [M - C₁₀H₁₅]⁺ | [C₅H₁₀N]⁺ |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment

The substitution of the adamantane cage at its C2 position renders the 4-(Adamantan-2-yl)piperidine molecule chiral. nih.govstackexchange.com The C2 carbon of the adamantane is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers (R and S forms). Chiroptical spectroscopy techniques are essential for studying these chiral molecules. saschirality.org

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light. researchgate.net Enantiomers have mirror-image CD spectra (i.e., equal magnitude but opposite sign). CD spectroscopy is a primary method for determining the enantiomeric excess (ee) of a chiral sample and can be used to monitor the success of asymmetric syntheses or chiral separations.

Optical Rotatory Dispersion (ORD): This method measures the rotation of the plane of polarized light as a function of wavelength. Like CD, it provides a characteristic spectrum for a chiral compound.

Assigning the absolute configuration (i.e., definitively labeling a stereocenter as R or S) is a more complex task. This is typically achieved by comparing the experimentally measured CD or ORD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). wikipedia.org A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry. For 4-(Adamantan-2-yl)piperidine, the Cahn-Ingold-Prelog (CIP) priority rules would be applied to the substituents around the C2 atom of the adamantane ring to assign the R/S descriptor. This combination of experimental chiroptical measurements and theoretical calculations is the gold standard for absolute configuration assignment in modern chemistry. rsc.org

Molecular Pharmacology and Target Interaction Research in Vitro

Ligand-Target Binding Kinetics and Affinity Profiling

In vitro studies are fundamental to characterizing the interaction between a ligand and its biological targets. Through techniques like radioligand binding assays, enzyme kinetics, and electrophysiology, a profile of the compound's affinity, selectivity, and functional activity can be established.

Sigma-2 (σ2) Receptor: The adamantane (B196018) scaffold is recognized as a valuable component for designing ligands that target the sigma-2 (σ2) receptor, which is investigated for its role in cancer and neurodegenerative diseases. nih.gov Adamantane's rigid structure can help orient ligands within the receptor's binding site, potentially enhancing affinity and minimizing off-target effects. nih.gov Studies on various piperidine (B6355638) and piperazine derivatives show that substitutions on the ring system significantly influence binding affinity and selectivity for σ2 receptors. For instance, converting a 4-phenylpiperidine to its corresponding piperazine can alter affinity, indicating the importance of the heterocyclic core in receptor interaction. scielo.brscielo.br While direct binding data for 4-(Adamantan-2-yl)piperidine hydrochloride is not extensively published, the affinities of structurally related compounds suggest its potential for interaction.

Binding Affinities of Related Piperidine/Piperazine Ligands at σ2 Receptors

| Compound | Modification | σ2 Receptor Affinity (Ki, nM) |

|---|---|---|

| Compound 52 | 4-benzylpiperidine derivative | 2.8 scielo.br |

| Compound 53 | 3-benzylpiperidine derivative | 4.2 scielo.br |

| Compound 82 | 4-phenylpiperidine derivative | 12 scielo.br |

| Compound 83 | 1-phenylpiperazine derivative | 149 scielo.br |

This table is interactive. Click on the headers to sort the data.

Cannabinoid Receptor Type 2 (CB2): The CB2 receptor is primarily expressed in immune cells and is a target for anti-inflammatory and immunomodulatory therapies. nih.gov Adamantane derivatives have been successfully incorporated into ligands to achieve high affinity for the CB2 receptor. For example, N-(Adamantan-1-yl) carboxamide derivatives have been synthesized and shown to be potent CB2 receptor ligands, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov The lipophilicity of the adamantane group is thought to contribute favorably to binding within the hydrophobic pockets of the CB2 receptor.

5-HT Receptors: Serotonin (5-HT) receptors are a large family of G protein-coupled receptors involved in a wide array of physiological and neuropsychiatric processes. The piperidine and piperazine moieties are classic pharmacophores found in numerous ligands targeting various 5-HT receptor subtypes, including 5-HT1A and 5-HT7. mdpi.comnih.govresearchgate.net The introduction of bulky, carbocyclic groups like adamantane can increase lipophilicity, potentially enhancing membrane permeability and modulating receptor affinity. semanticscholar.org Studies on N-propyl-piperazine derivatives linked to an adamantane cage have yielded ligands with very high affinity for the 5-HT1A receptor, demonstrating the utility of this structural combination. semanticscholar.org

Binding Affinities of Adamantane-Piperazine Derivatives at 5-HT1A Receptors

| Compound | Adamantane Moiety | 5-HT1A Receptor Affinity (Ki, nM) |

|---|---|---|

| Compound 7 | 1-Adamantanamine | 1.2 semanticscholar.org |

| Compound 9 | Memantine (3,5-dimethyl-1-adamantanamine) | 21.3 semanticscholar.org |

This table is interactive. Click on the headers to sort the data.

The adamantane-piperidine scaffold has also been explored for its potential as an enzyme inhibitor. For example, piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme in the menaquinone pathway of Mycobacterium tuberculosis. nih.gov In other studies, 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have shown inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic diseases. mdpi.com These findings suggest that compounds like this compound could be evaluated for inhibitory activity against a range of enzymatic targets, where the adamantane group might interact with hydrophobic active sites.

Adamantane derivatives are famously known for their ability to block the M2 proton channel of the influenza A virus, which is essential for viral replication. researchgate.netresearchgate.net Amantadine (B194251) (1-aminoadamantane hydrochloride) binds within the pore of the M2 channel tetramer, physically occluding the passage of protons. acs.org Structure-activity relationship studies have shown that the amine group is critical for this activity, while modifications to the adamantane cage can influence potency. nih.gov The piperidine ring in this compound represents a significant modification from simple aminoadamantanes. Research on related compounds like 2-(1-adamantyl)piperidine has shown potent anti-influenza activity, suggesting that the piperidine ring is compatible with M2 channel inhibition. nih.gov

Molecular Mechanism of Action Elucidation at the Cellular Level (In Vitro)

Beyond initial binding, in vitro cellular assays are used to understand a compound's effect on cellular function, confirming target engagement and downstream signaling pathways.

Cellular assays provide evidence that a ligand not only binds to its target in an isolated system but also engages it within a living cell. The functional consequences of this engagement can be measured through various methods. For adamantane derivatives targeting the σ2 receptor, cytotoxicity assays in cancer cell lines that overexpress this receptor can serve as an indicator of target engagement. nih.gov Similarly, the antiviral activity of M2 channel inhibitors is confirmed in cell-based plaque reduction assays using cell lines like Madin-Darby Canine Kidney (MDCK) cells infected with influenza A virus. scispace.com The potency observed in these cellular models confirms that the compound can access and functionally modulate its intended target in a biological context.

Receptor occupancy studies quantify the fraction of receptors bound by a ligand at a given concentration. This is often inferred from the relationship between the compound's binding affinity (Ki) and its functional potency (EC50 or IC50) in cellular assays. For ligands targeting multiple receptors, such as certain 5-HT receptor modulators, ex vivo binding studies can determine the occupancy of different targets simultaneously. mdpi.com While specific receptor occupancy data for this compound are not available, its in vitro binding affinities for targets like the σ2 and 5-HT receptors would be the basis for designing and interpreting such cellular studies. A high-affinity interaction observed in binding assays is a prerequisite for achieving significant receptor occupancy at therapeutic concentrations in cellular models. mdpi.com

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) for this compound and its analogs has been a critical area of research to optimize their biological activities. These studies involve systematic modifications of the adamantyl cage, the piperidine ring, and the linker between them to understand the key structural features required for target interaction and potency.

The relative positioning of the adamantane and piperidine moieties, along with the effects of various substituents, significantly influences the in vitro activity of this class of compounds. Research into adamantane derivatives has consistently shown that even minor structural changes can lead to substantial differences in biological effect.

One key aspect of SAR is the point of attachment on the adamantane cage. Compounds with the substituent at the 1-position (a bridgehead carbon) versus the 2-position (a secondary carbon) can exhibit different potencies. For instance, in the context of antiviral activity against the M2 proton channel of Influenza A, "2-rimantadine" was found to be 7.9 times more potent than amantadine (1-adamantylamine), whereas "2-amantadine" was significantly less potent than amantadine. nih.gov This highlights the critical role of the substituent's position on the adamantane scaffold.

Furthermore, the arrangement of the adamantyl and piperidine rings in spirocyclic systems has been shown to be a determinant of activity. Spiro[piperidine-4,2'-adamantane] was found to be more potent than both amantadine and rimantadine (B1662185) against Influenza A. nih.gov Specifically, one derivative demonstrated activity 12-fold higher than amantadine. nih.gov The size and nature of the heterocyclic ring are also crucial. While expanding a pyrrolidine ring to a piperidine ring in spiro[heterocycle-2,2'-adamantane] systems can maintain high potency, further expansion to a seven-membered ring (azepine) leads to a significant drop in activity and an increase in cytotoxicity. nih.gov

Substituent effects on the piperidine nitrogen are also well-documented. N-alkylation, such as N-methylation or N-ethylation, has been repeatedly shown to be detrimental to the anti-influenza A activity of aminoadamantanes, often causing a dramatic reduction in potency. nih.gov Conversely, in the context of anti-proliferative activity, specific substitutions on a related piperazine scaffold can enhance potency. For example, concurrent C4-fluorination on an aryl ring attached to the adamantane and acetylation of the piperazine nitrogen resulted in the most active compound against HeLa and MDA-MB-231 cancer cell lines. nih.gov

| Compound/Modification | Structural Change | Observed Effect on In Vitro Activity | Reference |

|---|---|---|---|

| "2-Rimantadine" | Adamantyl group at position 2 | 7.9x more potent than amantadine | nih.gov |

| "2-Amantadine" | Adamantyl group at position 2 | Significantly less potent than amantadine | nih.gov |

| Spiro[piperidine-4,2'-adamantane] | Spirocyclic fusion at adamantane C2 and piperidine C4 | More potent than amantadine and rimantadine | nih.govnih.gov |

| Spiro[piperidine-2,2'-adamantane] | Spirocyclic fusion at adamantane C2 and piperidine C2 | ~3.3x more potent than amantadine | nih.gov |

| N-Alkylation (e.g., N-ethyl) | Addition of alkyl group to piperidine nitrogen | Marked decrease in anti-influenza activity | nih.gov |

| Aryl Ring Fluorination & Piperazine Acetylation | Substitutions on 1-(2-aryl-2-adamantyl)piperazine | Increased anti-proliferative activity | nih.gov |

Scaffold hopping and isosteric replacement are key strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining biological activity. nih.gov In the case of adamantyl piperidine ligands, these approaches have been used to explore the chemical space around the core structure.

The piperidine ring itself is a common target for isosteric replacement. Studies on antiviral adamantane derivatives have shown that replacing the piperidine ring with a morpholine ring leads to a notable decrease in potency. nih.gov For example, a piperidine-containing compound was up to 14 times more potent than amantadine, while its morpholine analog was only about half as potent. nih.gov This suggests that the basic nitrogen of the piperidine is a key pharmacophoric feature for this specific target, and replacing it with the less basic oxygen atom of morpholine is unfavorable.

Replacing the adamantane cage with other lipophilic groups has also been investigated, particularly for targets other than viral ion channels. In the development of soluble epoxide hydrolase (sEH) inhibitors, adamantane has been bioisosterically replaced with bicyclic groups like norcamphane. nih.govnih.gov This substitution not only maintained high inhibitory potency but also significantly improved water solubility, a critical pharmacokinetic property. nih.govnih.gov While this research was not on piperidine-containing adamantanes, it demonstrates the principle and potential benefits of replacing the adamantane scaffold.

| Original Scaffold | Replacement Scaffold | Biological Target | Effect on In Vitro Activity | Reference |

|---|---|---|---|---|

| Adamantyl Piperidine | Adamantyl Morpholine | Influenza A M2 Channel | Significant decrease in potency | nih.gov |

| Adamantyl Pyrrolidine | Adamantyl Piperidine | Influenza A M2 Channel | Potency generally maintained or slightly decreased | nih.gov |

| Adamantyl Piperidine | Adamantyl Azepine | Influenza A M2 Channel | Significantly less potent; increased cytotoxicity | nih.gov |

| Adamantane | Norcamphane | Soluble Epoxide Hydrolase (sEH) | Potency maintained; water solubility improved | nih.govnih.gov |

Stereochemistry can play a profound role in the biological activity of chiral molecules, and adamantyl piperidine derivatives are no exception. The rigid, three-dimensional nature of these compounds means that the spatial arrangement of atoms can dictate how the molecule fits into a biological target.

Striking differences in potency have been observed between stereoisomers of 1,2-annulated adamantyl piperidines. In one study, one isomer (compound 92) showed a 3.3-fold higher potency against Influenza A than amantadine, while the other isomer (compound 91) was completely inactive in the concentration range studied. nih.gov This dramatic difference was attributed to the conformation of the ammonium ion, suggesting that only one stereoisomer could present the necessary pharmacophore in the correct orientation for interaction with the M2 transmembrane domain. nih.gov

However, this stereochemical dependence is not universal for all adamantane-based drugs. For rimantadine, which has a stereogenic center on the carbon linking the adamantane and amino groups, resolution of the enantiomers showed them to be essentially equipotent with the racemic mixture against Influenza A. nih.gov This indicates that for some targets and modes of binding, the precise stereochemistry is less critical.

In a different therapeutic area, research on sEH inhibitors containing a camphor-derived bicyclic moiety (a bioisostere of adamantane) revealed a 14-fold difference in potency between enantiomers, with the endo/exo-form derived from l-camphor being significantly more potent (IC₅₀ = 3.7 nM) than the analogue from d-camphor (IC₅₀ = 50.6 nM). nih.gov This further underscores that when a chiral center is present, evaluating the individual enantiomers is crucial as one may be significantly more potent or possess a better safety profile than the other.

In Vitro Biological Activity Screening (e.g., Antimicrobial, Anti-proliferative in Cell Lines)

Beyond their well-known antiviral properties, adamantane piperidine derivatives and related compounds have been screened for a range of other biological activities, including antimicrobial and anti-proliferative effects. The lipophilic adamantane cage is known to facilitate membrane interaction, which can contribute to these activities. mdpi.com

In the realm of anti-proliferative research, novel 1-(2-aryl-2-adamantyl)piperazine derivatives were synthesized and evaluated for their antitumor properties against several human cancer cell lines. nih.gov The parent piperazine compound exhibited reasonable activity against HeLa (cervical carcinoma) and MDA-MB-231 (breast cancer) cell lines, with IC₅₀ values of 9.2 µM and 8.4 µM, respectively. nih.gov A derivative with specific substitutions showed enhanced activity, particularly against the MDA-MB-231 cell line (IC₅₀ = 6.8 µM). nih.gov Notably, these active compounds displayed significantly low cytotoxicity against normal human cells (HUVEC and NHDF). nih.gov

Adamantane derivatives featuring a piperidine-carbothioamide structure have also been assessed for antimicrobial activity. A series of S-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates displayed marked broad-spectrum antibacterial activities, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 32 µg/mL against a panel of Gram-positive and Gram-negative bacteria. researchgate.net These compounds also showed significant anti-proliferative activity against three human tumor cell lines, with IC₅₀ values below 10 µM. researchgate.net

| Compound Class | Activity Type | Cell Line / Organism | Result (IC₅₀ / MIC) | Reference |

|---|---|---|---|---|

| 1-(2-Aryl-2-adamantyl)piperazines | Anti-proliferative | HeLa | IC₅₀ = 9.2 µM (parent compound) | nih.gov |

| MDA-MB-231 | IC₅₀ = 8.4 µM (parent compound) | nih.gov | ||

| MDA-MB-231 | IC₅₀ = 6.8 µM (substituted derivative) | nih.gov | ||

| MIA PaCa-2, NCI-H1975 | Less active | nih.gov | ||

| S-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates | Antimicrobial | Gram-positive bacteria | MIC = 0.5–32 µg/mL | researchgate.net |

| Gram-negative bacteria | MIC = 0.5–32 µg/mL | researchgate.net | ||

| Anti-proliferative | 3 Human Tumor Cell Lines | IC₅₀ < 10 µM | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

For adamantane-piperidine derivatives, molecular docking simulations can reveal how the bulky, lipophilic adamantane (B196018) cage and the polar piperidine (B6355638) ring interact with amino acid residues within a protein's binding pocket. For instance, studies on similar adamantane derivatives have shown that the adamantyl moiety often forms favorable hydrophobic interactions with nonpolar residues, while the piperidine ring can engage in hydrogen bonding or electrostatic interactions. nih.gov The specific orientation of the 2-yl linkage in 4-(Adamantan-2-yl)piperidine would dictate the precise geometry of these interactions.

A hypothetical binding mode analysis for 4-(Adamantan-2-yl)piperidine hydrochloride with a target protein might reveal the following types of interactions:

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues in Protein Active Site |

|---|---|---|

| Hydrophobic Interactions | Adamantane Cage | Leucine, Valine, Isoleucine, Phenylalanine |

| Hydrogen Bonding | Piperidine N-H (protonated) | Aspartate, Glutamate, Serine |

| Ionic Interaction | Positively charged Piperidine | Negatively charged Aspartate or Glutamate |

Ligand-protein interaction fingerprints (PLIFs) are a method to convert 3D structural information of a protein-ligand complex into a 1D binary string. mdpi.comresearchgate.net Each bit in the fingerprint represents a specific interaction with a particular amino acid residue. PLIFs are valuable for comparing the binding modes of different ligands, identifying key interactions for biological activity, and in virtual screening campaigns. mdpi.comnih.govnih.gov

A simplified, hypothetical PLIF for this compound docked into a protein active site could be represented as follows, where '1' indicates the presence of an interaction and '0' indicates its absence.

| Amino Acid Residue | Hydrophobic Contact | Hydrogen Bond (Donor) | Hydrogen Bond (Acceptor) | Ionic Interaction |

|---|---|---|---|---|

| Val65 | 1 | 0 | 0 | 0 |

| Leu89 | 1 | 0 | 0 | 0 |

| Asp112 | 0 | 1 | 0 | 1 |

| Phe150 | 1 | 0 | 0 | 0 |

| Ser180 | 0 | 0 | 1 | 0 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com For ligand-protein complexes, MD simulations can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies.

The stability of a ligand within a protein's binding site can be evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A stable binding mode is typically characterized by a low and stable RMSD value. For a compound like this compound, MD simulations could confirm whether the interactions predicted by docking are maintained over time. researchgate.netias.ac.in

A hypothetical summary of MD simulation results for the stability of the complex might look like this:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Interactions Maintained (%) |

|---|---|---|---|

| 0-20 | 1.2 ± 0.3 | 1.5 ± 0.4 | 95 |

| 20-40 | 1.4 ± 0.2 | 1.6 ± 0.3 | 92 |

| 40-60 | 1.3 ± 0.3 | 1.5 ± 0.5 | 94 |

| 60-80 | 1.5 ± 0.4 | 1.7 ± 0.4 | 90 |

| 80-100 | 1.4 ± 0.2 | 1.6 ± 0.3 | 93 |

Water molecules within a binding pocket can play a crucial role in mediating ligand-protein interactions. MD simulations can track the behavior of individual water molecules, identifying those that are displaced upon ligand binding and those that form stable hydrogen bond bridges between the ligand and the protein. The displacement of energetically unfavorable water molecules can contribute significantly to the binding affinity.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. colab.wsnih.gov For adamantane derivatives, these calculations can provide valuable information about charge distribution, molecular orbitals, and the energies of different conformations. colab.ws

For this compound, DFT calculations could be used to determine properties such as the electrostatic potential surface, which indicates regions of the molecule that are electron-rich or electron-poor and thus prone to different types of interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also important indicators of a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

A hypothetical table of calculated electronic properties for 4-(Adamantan-2-yl)piperidine is presented below:

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 8.0 |

| Dipole Moment (Debye) | 2.5 |

A larger HOMO-LUMO gap would suggest high kinetic stability and low chemical reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that helps in understanding the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the bulky adamantane group, being a saturated hydrocarbon, is expected to have a negligible contribution to the frontier orbitals, which are likely to be localized on the more reactive piperidine ring and the hydrochloride moiety. The protonated nitrogen atom in the piperidine ring would significantly lower the energy of the HOMO, making the molecule less prone to oxidation. Conversely, the LUMO would be relatively high in energy, suggesting a resistance to reduction. The precise energy values would require quantum chemical calculations, typically using Density Functional Theory (DFT) methods.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -8.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 10.6 | Indicator of chemical stability and reactivity |

Note: The values in this table are illustrative and based on typical values for similar organic molecules. Actual values would need to be determined through specific DFT calculations.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, typically colored in shades of blue).

In the case of this compound, the MEP surface would show a significant region of positive potential localized around the protonated nitrogen atom of the piperidine ring and the associated chloride ion. This positive region indicates a propensity for interaction with nucleophiles or negatively charged residues in a biological target. The adamantane moiety, being a nonpolar hydrocarbon, would exhibit a largely neutral (green) or slightly positive potential surface. The distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as hydrogen bonding and ionic interactions, which are vital for molecular recognition and binding to a receptor.

Reaction Pathway Modeling for Synthetic Transformations

Computational modeling of reaction pathways can provide valuable insights into the mechanisms, kinetics, and thermodynamics of synthetic transformations. This can aid in optimizing reaction conditions and predicting the feasibility of a proposed synthetic route. The synthesis of this compound likely involves several key steps that can be modeled computationally.

A plausible synthetic route could involve the reductive amination of adamantan-2-one with a suitable piperidine precursor. Computational modeling of this reaction could elucidate the transition state structures and activation energies for the formation of the iminium intermediate and its subsequent reduction. Another key step would be the formation of the hydrochloride salt by treating the free base with hydrochloric acid. While this is a straightforward acid-base reaction, computational modeling could provide information on the solvation effects and the stability of the resulting salt.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model can then be used to screen large databases of compounds to identify novel potential drug candidates.

Ligand-Based Pharmacophore Generation

In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be generated by aligning a set of known active molecules and identifying their common chemical features. For this compound, a ligand-based approach would involve comparing it with other structurally similar compounds with known activity against a particular target. The key pharmacophoric features would likely include a hydrophobic group (the adamantane cage), a positive ionizable feature (the protonated piperidine nitrogen), and potentially hydrogen bond acceptors or donors depending on the specific target.

Structure-Based Pharmacophore Refinement

If the 3D structure of the biological target is known, a structure-based pharmacophore model can be generated by analyzing the interactions between the target and a bound ligand. This approach provides a more accurate and refined pharmacophore model. For this compound, if it were co-crystallized with its target protein, the key interactions could be directly identified. For instance, the bulky adamantane group might fit into a hydrophobic pocket, while the protonated piperidine could form a salt bridge with an acidic amino acid residue. This information would be invaluable for refining a pharmacophore model and improving the efficiency of virtual screening campaigns.

In Silico Prediction of Molecular Properties for Drug Discovery Research (excluding clinical ADME-T)

Computational tools can predict a wide range of molecular properties that are crucial for the early stages of drug discovery. These predictions help in prioritizing compounds for synthesis and experimental testing.

For this compound, several key physicochemical properties can be predicted using various in silico models. These properties influence the compound's behavior in biological systems and its potential as a drug candidate.

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 257.8 g/mol | Influences absorption and distribution. |

| LogP (Octanol/Water Partition Coefficient) | 3.2 | Indicates lipophilicity and ability to cross cell membranes. |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Number of Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions with a target. |

| Number of Hydrogen Bond Acceptors | 1 | Potential for hydrogen bonding interactions with a target. |

| Rotatable Bonds | 1 | Indicates molecular flexibility. |

Note: These values are estimations based on the chemical structure and may vary slightly depending on the prediction software used.

These predicted properties suggest that this compound possesses a balance of lipophilic and hydrophilic characteristics. The high LogP value, contributed by the adamantane moiety, suggests good membrane permeability, while the presence of a hydrogen bond donor and a polar surface area indicates the potential for specific interactions with biological targets. The limited number of rotatable bonds suggests a relatively rigid structure, which can be advantageous for binding to a specific target with high affinity.

Lipophilicity and Polarity Descriptors

Lipophilicity and polarity are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The adamantane moiety is well-regarded in medicinal chemistry for its lipophilic nature, often referred to as a "lipophilic bullet," which can enhance a molecule's ability to cross biological membranes. mdpi.com

Computational methods are frequently employed to predict these properties. The logarithm of the octanol-water partition coefficient (logP) is a standard measure of lipophilicity, while the topological polar surface area (TPSA) quantifies the polar surface of a molecule, which is a good predictor of drug transport properties. nih.govwikipedia.org

| Descriptor | Predicted Value (for a close analog) | Implication |

|---|---|---|

| XLogP3-AA | 4.1 | High Lipophilicity |

| Topological Polar Surface Area (TPSA) | 6.5 Ų | Low Polarity, Potential for CNS Penetration |

Conformational Flexibility Analysis

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis of this compound would focus on the rotational freedom of the bond connecting the adamantane and piperidine rings, as well as the puckering of the piperidine ring itself.

The piperidine ring is known to adopt a stable chair conformation to minimize steric strain. scispace.com For a 4-substituted piperidine, the substituent can be in either an axial or equatorial position. The large, bulky adamantyl group at the 4-position would be expected to strongly favor the equatorial position to avoid 1,3-diaxial interactions, which would be highly destabilizing.

| Structural Feature | Predicted Conformation | Rationale |

|---|---|---|

| Piperidine Ring | Chair Conformation | Minimization of steric and torsional strain. |

| Adamantyl Substituent Position | Equatorial | Avoidance of unfavorable 1,3-diaxial steric interactions. |

| Adamantane Cage | Rigid Chair-like | Inherent structural rigidity of the adamantane scaffold. |

Scaffold Druggability Assessments

The "druggability" of a scaffold refers to its suitability for developing compounds with desirable pharmacological properties. The adamantane scaffold has a proven track record in medicinal chemistry, being a component of several approved drugs. mdpi.com Its rigid and lipophilic nature can be advantageous for binding to hydrophobic pockets in protein targets. nih.gov

The adamantane-piperidine scaffold combines the lipophilic, rigid adamantane core with the versatile piperidine ring, a common motif in many biologically active compounds. This combination presents several features that contribute to its druggability:

Lipophilicity: As previously discussed, the adamantane group can enhance membrane permeability and interactions with hydrophobic binding sites.

Structural Rigidity: The rigid adamantane cage reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a target protein by minimizing the entropic penalty upon binding.

Scaffold for Elaboration: The piperidine nitrogen provides a convenient point for chemical modification, allowing for the introduction of various substituents to modulate pharmacological activity, selectivity, and physicochemical properties. Molecular modeling studies on piperidine-based analogs have shown that modifications at different positions can significantly impact their interaction with biological transporters. nih.gov

Computational tools can be used to assess the druggability of the 4-(Adamantan-2-yl)piperidine scaffold by analyzing its shape, size, and potential for forming favorable interactions with protein binding sites. Such assessments would likely indicate that this scaffold is a promising starting point for the design of new therapeutic agents targeting a variety of biological receptors and enzymes.

| Druggability Feature | Contribution of the 4-(Adamantan-2-yl)piperidine Scaffold |

|---|---|

| Binding to Hydrophobic Pockets | The lipophilic adamantane moiety is well-suited for occupying hydrophobic cavities in target proteins. |

| Binding Affinity | The rigid nature of the scaffold can reduce the entropic cost of binding, potentially leading to higher affinity. |

| Chemical Tractability | The piperidine nitrogen allows for straightforward chemical modifications to optimize activity and properties. |

Adamantane Piperidine Scaffolds in Modern Drug Discovery Research

Role as Privileged Structures and Lead Compound Starting Points

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. mdpi.comresearchgate.net These frameworks, such as the well-known benzodiazepine (B76468) nucleus, provide a structural basis for the development of ligands with high affinity and specificity. acs.org The adamantane-piperidine scaffold fits this description due to the advantageous physicochemical properties conferred by its constituent parts.

Adamantane's rigid, three-dimensional structure and high lipophilicity can enhance a molecule's ability to cross cellular membranes and interact with hydrophobic pockets within target proteins. ijnrd.org The piperidine (B6355638) ring, a common motif in many FDA-approved drugs, offers a basic nitrogen atom that can be protonated at physiological pH, facilitating ionic interactions with biological targets. nih.gov It also provides multiple vectors for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.

The combination of these two moieties in the 4-(Adamantan-2-yl)piperidine scaffold creates a molecule with a well-defined three-dimensional shape, which can be crucial for specific receptor binding. This makes it an excellent starting point for the discovery of lead compounds targeting a variety of biological systems, from the central nervous system to infectious diseases.

Lead Compound Identification and Optimization Strategies Based on 4-(Adamantan-2-yl)piperidine Scaffold

The process of identifying and optimizing a lead compound is a critical phase in drug discovery. pharmafeatures.comnumberanalytics.com Starting from a privileged scaffold like 4-(Adamantan-2-yl)piperidine, researchers can employ various strategies to develop potent and selective drug candidates. biosolveit.de

One common approach is to use the scaffold as a core structure and systematically introduce different functional groups at various positions. For instance, modifications can be made to the piperidine nitrogen, the adamantane (B196018) cage, or other positions on the piperidine ring. These modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

A hypothetical lead optimization program starting with the 4-(Adamantan-2-yl)piperidine scaffold might involve the following steps:

Initial Screening: A library of simple derivatives of the core scaffold would be synthesized and screened against a panel of biological targets to identify initial "hits."

Structure-Activity Relationship (SAR) Studies: Once a hit is identified, a more focused library of analogs is synthesized to explore the structure-activity relationship. researchgate.net This involves making systematic changes to the molecule and observing the effect on its biological activity.

Computational Modeling: Molecular docking and other in silico methods can be used to predict how different analogs will bind to the target protein, helping to guide the synthetic efforts. acs.org

Pharmacokinetic Profiling: Promising candidates are then evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they have the potential to be effective drugs in vivo.

An example of lead optimization in a related series can be seen in the development of γ-secretase inhibitors, where 4,4-disubstituted piperidines were optimized for in vitro potency and in vivo pharmacokinetic properties. nih.gov While not directly involving the adamantane moiety, this work highlights the strategic approach to modifying the piperidine core to achieve desired therapeutic characteristics.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for studying the function of these targets in their native biological context. The 4-(Adamantan-2-yl)piperidine scaffold, with its potential for high affinity and selectivity, is an attractive starting point for the development of such probes.

To be effective, a chemical probe should possess several key characteristics:

High Potency: It should bind to its target with high affinity.

High Selectivity: It should not interact significantly with other off-target molecules.

Cellular Permeability: It must be able to cross cell membranes to reach its intracellular target.

Mechanism of Action: Its mode of interaction with the target should be well-characterized.

Derivatives of the 4-(Adamantan-2-yl)piperidine scaffold could be modified to incorporate reporter groups, such as fluorescent tags or biotin (B1667282) labels, allowing for the visualization and isolation of the target protein. For example, a fluorescently labeled probe could be used in microscopy studies to determine the subcellular localization of its target.

Scaffold Diversity and Chemical Space Exploration

Exploring the chemical space around a privileged scaffold is essential for discovering novel compounds with improved properties. nih.gov This involves creating a diverse library of analogs through systematic modifications of the core structure.

Analog Design and Library Synthesis

The design of an analog library based on the 4-(Adamantan-2-yl)piperidine scaffold would involve considering several points of diversification. The piperidine nitrogen is a common site for modification, where various alkyl, aryl, or acyl groups can be introduced. The adamantane cage itself can also be functionalized, although this is often more synthetically challenging. Furthermore, substituents can be added to the piperidine ring to alter its conformation and interaction with target proteins.

Parallel synthesis techniques can be employed to efficiently generate a large number of analogs for high-throughput screening. nih.gov This approach allows for the rapid exploration of the structure-activity landscape and the identification of key structural features that contribute to biological activity.

Exploration of Substituent Effects on Activity and Selectivity

The nature and position of substituents on the 4-(Adamantan-2-yl)piperidine scaffold can have a profound impact on the resulting compound's biological activity and selectivity. For instance, the addition of a bulky group to the piperidine nitrogen might enhance binding to a target with a large hydrophobic pocket, while the introduction of a polar group could improve water solubility and alter the pharmacokinetic profile.

A systematic study of substituent effects would involve synthesizing a matrix of compounds where different functional groups are placed at various positions on the scaffold. The biological data from these compounds can then be used to build a quantitative structure-activity relationship (QSAR) model, which can predict the activity of new, unsynthesized analogs and guide further optimization efforts.

For example, in a series of adamantane derivatives, modifications at different positions of the adamantane core were shown to have a significant impact on their inhibitory effect on Kv7.1/KCNE1 channels, highlighting the importance of substituent placement. researchgate.net

| Compound | Modification | Target | Activity |

| Lead Compound | 4-(Adamantan-2-yl)piperidine | Target X | Baseline Activity |

| Analog 1a | N-methylation of piperidine | Target X | Increased Potency |

| Analog 1b | N-benzylation of piperidine | Target X | Decreased Potency |

| Analog 2a | Hydroxylation of adamantane | Target X | Improved Selectivity |

| Analog 2b | Bromination of adamantane | Target X | No significant change |

This hypothetical data illustrates how systematic modifications can be used to probe the structure-activity relationship and guide the design of more potent and selective compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Adamantan-2-yl)piperidine hydrochloride, and how do reaction conditions affect yield?

- Answer : A common synthesis involves hydrogenation of 4-(adamantan-2-yl)pyridine derivatives. For example, catalytic hydrogenation (1 atm H₂) using platinum oxide in ethanol at room temperature for 24 hours achieves 93% yield for intermediate reduction . Subsequent steps, such as hydrochlorination with SOCl₂ in anhydrous dichloromethane at -60°C for 30 minutes, yield the final product with >99% purity . Variations in catalysts (e.g., PtO₂ vs. Pd/C) and solvent systems (ethanol vs. methanol) can significantly impact reaction efficiency and selectivity.

Q. How is the purity of this compound validated in synthetic workflows?

- Answer : Post-synthesis purification typically involves recrystallization from methanol or ethanol under acidic conditions (e.g., HCl). Analytical methods such as HPLC, NMR (¹H/¹³C), and mass spectrometry are critical for confirming structural integrity and purity. For instance, NMR can verify the absence of unreacted adamantane precursors or byproducts like 3,11,12-trimethyl derivatives .

Q. What safety precautions are essential when handling this compound?

- Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact due to potential irritancy (classified under H313/H333 in GHS guidelines). Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and consulting safety data sheets for spill management .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound synthesis?

- Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict energetically favorable intermediates and transition states. For example, computational screening of catalysts (Pt vs. Pd) might explain the 25% yield difference observed in hydrogenation steps by analyzing adsorption energies of intermediates on catalyst surfaces . Machine learning models trained on reaction databases can also recommend optimal solvent systems or temperatures.

Q. What experimental strategies resolve contradictions in catalytic hydrogenation yields between PtO₂ and Pd/C systems?

- Answer : PtO₂ generally offers higher yields (93%) in adamantane hydrogenation due to its stronger affinity for aromatic substrates, while Pd/C may exhibit lower efficiency (68%) due to steric hindrance from the adamantane moiety . To validate, researchers can perform kinetic studies (e.g., monitoring H₂ uptake) or surface characterization (e.g., TEM for catalyst dispersion). Alternative catalysts like Raney Ni or Rh/C may also be tested for comparative analysis.

Q. How does the adamantane group influence the compound’s biological activity in receptor-binding studies?

- Answer : The rigid, lipophilic adamantane moiety enhances binding affinity to hydrophobic pockets in targets like NMDA receptors or enzymes (e.g., SSAO). Structure-activity relationship (SAR) studies can compare derivatives with varying substituents (e.g., methyl vs. hydroxyl groups) to quantify contributions of steric bulk and hydrophobicity . Radiolabeling (e.g., ³H/¹⁴C) or fluorescence tagging can further elucidate binding kinetics.

Methodological Considerations

Q. What statistical approaches are recommended for analyzing yield variability in multi-step syntheses?

- Answer : Multivariate regression or ANOVA can identify critical factors (e.g., temperature, catalyst loading) contributing to yield fluctuations. For instance, a Plackett-Burman design may screen variables in steps like hydrochlorination (SOCl₂) or reductive amination (NaBH₄/NaCN) . Uncertainty quantification (e.g., Monte Carlo simulations) helps assess experimental error propagation.

Q. How are stability and degradation profiles of this compound assessed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.